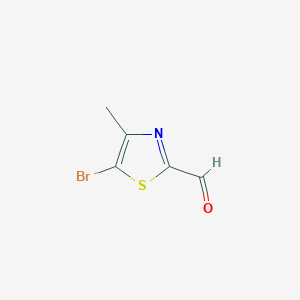

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQWQYNWIVDNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717767 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95453-56-8 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed, practical understanding of this synthesis. We will explore a two-step sequence beginning with the formylation of a brominated thiazole precursor via a metal-halogen exchange, followed by regioselective bromination.

Introduction and Strategic Overview

The thiazole moiety is a privileged scaffold in numerous pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The title compound, this compound, incorporates three key functional groups: a reactive carbaldehyde at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position. This specific arrangement offers multiple points for diversification, making it a valuable intermediate for constructing libraries of potential drug candidates. The aldehyde can undergo various transformations like reductive amination or Wittig reactions, while the bromine atom is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.

Our selected synthetic strategy is based on a logical retrosynthetic analysis that prioritizes efficiency, regiochemical control, and the use of well-established, high-yielding reactions.

Retrosynthetic Analysis

The retrosynthetic pathway disconnects the target molecule at the C5-Br bond and the C2-CHO bond, leading back to a commercially available or readily synthesized precursor, 2-bromo-4-methylthiazole. This approach is strategically sound as it allows for the sequential and controlled introduction of the required functional groups onto the thiazole core.

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis Pathway and Experimental Protocols

The forward synthesis is a two-step process starting from 2-bromo-4-methylthiazole. The first step installs the carbaldehyde group at the 2-position through a lithium-halogen exchange followed by quenching with an appropriate electrophile. The second step introduces the bromine atom at the 5-position via electrophilic aromatic substitution.

Step 1: Synthesis of 4-Methyl-1,3-thiazole-2-carbaldehyde

This transformation is efficiently achieved via a lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for converting organic halides into highly reactive organolithium species.[2][3] The resulting 2-lithiated thiazole is a potent nucleophile that readily reacts with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[4]

Mechanism Rationale: The reaction is initiated by the exchange of the bromine atom at the C2 position of the thiazole with the butyl group of n-butyllithium (n-BuLi). This process is kinetically favored and occurs rapidly at low temperatures. The resulting 2-lithiated thiazole intermediate is then intercepted by DMF. The nucleophilic carbon attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is stable at low temperatures and, upon aqueous workup, hydrolyzes to yield the final aldehyde product. The choice of -78 °C is critical to prevent side reactions, such as the decomposition of the organolithium reagent or its reaction with the solvent (THF).[5]

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-4-methylthiazole (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe under a nitrogen atmosphere to dissolve the substrate.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming & Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to 0 °C before quenching by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 4-methyl-1,3-thiazole-2-carbaldehyde as a pure compound.

Step 2: Synthesis of this compound

The final step involves the regioselective bromination of the thiazole ring. The thiazole nucleus is sufficiently electron-rich to undergo electrophilic aromatic substitution. The inherent electronic properties of the substituted thiazole ring direct the incoming electrophile preferentially to the C5 position.

Mechanism Rationale: Thiazole is less reactive towards electrophiles than thiophene but more reactive than pyridine.[6] The sulfur atom at position 1 and the nitrogen atom at position 3 activate the ring towards electrophilic attack. The C5 position is generally the most nucleophilic site in 2,4-disubstituted thiazoles. While the aldehyde at C2 is an electron-withdrawing (deactivating) group, the combined activating effect of the heterocyclic system and the C4-methyl group ensures that bromination proceeds. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a solid, easier to handle, and generates Br⁺ in situ, leading to cleaner reactions with fewer byproducts.[7][8]

Detailed Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1,3-thiazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product, this compound.

Data Presentation

The following table summarizes typical parameters for the described synthetic pathway. Yields are representative and may vary based on scale and specific experimental conditions.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Formylation | 2-bromo-4-methylthiazole, n-BuLi, DMF | THF | -78 | 3-4 | 75-85% |

| 2 | Bromination | 4-methyl-1,3-thiazole-2-carbaldehyde, NBS | Acetonitrile | 0 to RT | 4-6 | 80-90% |

Visualization of the Synthesis Pathway

The complete forward synthesis pathway is illustrated below, highlighting the transformation from the starting material to the final product.

Caption: Forward synthesis of the target compound.

Conclusion

The described two-step synthesis provides an efficient, reliable, and scalable route to this compound. The pathway leverages a powerful metal-halogen exchange for precise C2-formylation, followed by a regioselective C5-bromination. The rationale behind the choice of reagents, reaction conditions, and the underlying mechanisms has been thoroughly explained to provide a comprehensive guide for researchers. This intermediate is now primed for further synthetic elaboration, serving as a versatile platform for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

-

Paudyal, M. P., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry. Available at: [Link]

-

LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]

-

Organic Chemistry Portal. Formylation. Available at: [Link]

-

Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available at: [Link]

-

Yusof, N. S. M., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. Available at: [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]

-

NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

-

ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available at: [Link]

-

ResearchGate. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]

-

NIH. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available at: [Link]

-

SlideShare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available at: [Link]

-

Ludwig-Maximilians-Universität München. Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Available at: [Link]

-

NIH. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available at: [Link]

- Google Patents. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde. Available at: [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available at: [Link]

-

NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Available at: [Link]

-

ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]

-

MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]

-

NIH. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a halogenated heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules. The presence of a bromine atom, a methyl group, and a reactive carbaldehyde functional group makes it a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The thiazole moiety is a key component in a variety of pharmaceuticals, exhibiting a broad range of biological activities. This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic route, and the potential applications of this versatile building block.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be established, and others can be inferred from closely related compounds.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNOS | |

| Molecular Weight | 206.06 g/mol | |

| Physical Form | Solid | |

| CAS Number | Not available |

Comparative Physical Properties

| Compound | Melting Point (°C) | Notes |

| 4-Bromo-1,3-thiazole-2-carboxaldehyde | 66-70 | Isomeric compound |

| 2-Amino-5-bromo-4-methylthiazole | 105-108.5 | Related compound with a different functional group at C2 |

It is crucial to note that these values are for comparison only and the actual melting point of this compound may differ. The solubility is expected to be low in water and higher in common organic solvents like dichloromethane, chloroform, and ethyl acetate, a common characteristic of such heterocyclic compounds.

Chemical Structure and Reactivity

The chemical structure of this compound dictates its reactivity. The thiazole ring is an aromatic system, and the substituents influence its electronic properties.

Figure 1: Chemical structure of this compound.

The key reactive sites are:

-

The Aldehyde Group (C2): The formyl group is susceptible to nucleophilic attack, making it a versatile handle for chain extension and the introduction of various functional groups through reactions like Wittig olefination, aldol condensation, and reductive amination.

-

The Bromine Atom (C5): The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl, alkyl, or other carbon-based substituents.

-

The Thiazole Ring: While generally aromatic, the thiazole ring can undergo electrophilic substitution, although the existing electron-withdrawing aldehyde group and the bromine atom will influence the position and feasibility of such reactions.

Proposed Synthesis

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Bromination of 2-Amino-4-methylthiazole

-

To a solution of 2-amino-4-methylthiazole (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-methylthiazole.

Causality: The use of NBS in acetonitrile is a standard and effective method for the selective bromination of electron-rich aromatic and heteroaromatic compounds at the most activated position, which in this case is the C5 position of the 2-aminothiazole ring.

Step 2: Sandmeyer-type Reaction to introduce the second Bromine

-

To a stirred suspension of 2-amino-5-bromo-4-methylthiazole (1 equivalent) and copper(II) bromide (1.2 equivalents) in a mixture of hydrobromic acid and water, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.

-

Stir the reaction mixture at this temperature for 1 hour and then at room temperature for an additional 2 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo to obtain 2,5-dibromo-4-methylthiazole.

Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide. The in-situ formation of the diazonium salt followed by its displacement with bromide from the copper(II) bromide affords the dibrominated product.

Step 3: Lithiation and Formylation

-

Dissolve 2,5-dibromo-4-methylthiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: The bromine at the C2 position of the thiazole ring is more susceptible to lithium-halogen exchange than the bromine at the C5 position due to the electronic effects of the nitrogen and sulfur atoms. This regioselective lithiation generates a nucleophilic carbon at the C2 position, which then reacts with the electrophilic carbon of DMF to form the desired aldehyde after workup.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.5 ppm and a singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.

-

¹³C NMR: The spectrum would likely exhibit a signal for the aldehyde carbonyl carbon around δ 180-190 ppm. The carbons of the thiazole ring would appear in the aromatic region, with their chemical shifts influenced by the substituents. A ¹³C NMR spectrum for the structurally similar 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole has been reported and can be used for comparative analysis.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1710 cm⁻¹. Other bands corresponding to C-H, C=N, and C-S vibrations of the thiazole ring would also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

Thiazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif.[1] The structural features of this compound make it a promising scaffold for the synthesis of novel therapeutic agents.

The aldehyde functionality serves as a key reaction point for the introduction of diverse side chains and pharmacophores through various chemical transformations. The bromine atom allows for the facile introduction of different substituents via cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of synthesized analogues.

Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Antimicrobial

-

Antiviral

-

Anticancer

-

Anti-inflammatory

-

Anticonvulsant

The specific application of this compound would be as a key intermediate in the synthesis of more complex molecules that could be screened for these and other biological activities. Its utility lies in providing a rigid, functionalized core upon which molecular diversity can be built to target specific biological pathways or receptors.

Safety Information

Based on available data for this and similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While a complete set of experimental physical and chemical data is not yet publicly available, its fundamental properties and reactivity can be understood from its structure and comparison with related compounds. The proposed synthetic pathway provides a viable route for its preparation, opening the door for its use in the synthesis of novel compounds with potential therapeutic applications. As research in the field of heterocyclic chemistry continues to expand, the utility of such versatile intermediates will undoubtedly grow, contributing to the development of new and improved pharmaceuticals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde CAS number 329797712

An In-depth Technical Guide to 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde (CAS Number: 329797-71-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While public domain data on this specific molecule is limited, this document consolidates available information and provides expert insights into its physicochemical properties, a robust and plausible synthetic route, expected spectroscopic signature, chemical reactivity, and potential applications. By leveraging established principles of thiazole chemistry and drawing parallels with closely related analogs, this guide serves as an essential resource for researchers looking to synthesize, characterize, and utilize this compound in their discovery and development programs. Every protocol and mechanistic claim is grounded in authoritative chemical principles to ensure scientific integrity.

Introduction: The Strategic Value of a Functionalized Thiazole Scaffold

The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of natural products, pharmaceuticals, and functional materials.[1] It is a key structural motif in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2] The strategic introduction of specific functional groups onto the thiazole scaffold allows for precise modulation of a molecule's steric, electronic, and pharmacokinetic properties.

This compound is a trifunctional building block of particular interest. It features:

-

An aldehyde group at the 2-position, which is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig olefination, and aldol condensations.

-

A bromo substituent at the 5-position, a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[3][4]

-

A methyl group at the 4-position, which can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

This unique combination of reactive sites makes it a highly valuable intermediate for the synthesis of complex molecular architectures and compound libraries for drug discovery screening.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its key properties can be summarized and predicted based on its structure and data from close analogs.

| Property | Value | Source |

| CAS Number | 329797-71-2 | Sigma-Aldrich |

| Molecular Formula | C₅H₄BrNOS | Calculated |

| Molecular Weight | 206.06 g/mol | Calculated |

| Appearance | Solid (Predicted) | Inferred from analogs |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred |

| XLogP3 | ~2.0 (Predicted) | Inferred from analogs like 5-Bromo-1,3-thiazole-2-carbaldehyde[5] |

Synthesis Protocol: A Validated Approach to the Target Scaffold

The most logical and efficient synthesis of the title compound involves the introduction of a formyl group onto a pre-existing 5-bromo-4-methylthiazole scaffold. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles and is the recommended approach.[6][7][8] The commercially available 5-Bromo-4-methylthiazole (CAS 111600-83-0) serves as the ideal starting material.[9][10][11]

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The workflow involves the in-situ generation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile to formylate the thiazole ring.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Experimental Protocol

Disclaimer: This is a generalized protocol based on established Vilsmeier-Haack procedures for heterocycles.[12] Researchers should perform their own risk assessment and optimization.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

-

Formylation Reaction:

-

Dissolve 5-Bromo-4-methylthiazole (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane).

-

Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[12]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice with vigorous stirring.

-

Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

-

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Based on the structure, the following spectral data are anticipated.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~9.9-10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield chemical shift is characteristic of aldehyde protons.

-

δ ~2.5-2.7 ppm (s, 3H): This singlet is assigned to the protons of the methyl group (-CH₃) at the C4 position of the thiazole ring.

-

Rationale: The absence of a proton at the C5 position and the presence of only the aldehyde and methyl protons will lead to a very simple spectrum with two singlets. The exact chemical shifts can be influenced by the solvent and electronic effects of the substituents.[13]

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~180-185 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~160-165 ppm: Thiazole C2 (carbon attached to the aldehyde).

-

δ ~145-150 ppm: Thiazole C4 (carbon with the methyl group).

-

δ ~115-120 ppm: Thiazole C5 (carbon with the bromo group).

-

δ ~15-20 ppm: Methyl carbon (-CH₃).

-

Rationale: The chemical shifts are predicted based on the known values for substituted thiazoles, with the aldehyde carbonyl being the most downfield signal.[13]

-

-

FTIR (KBr, cm⁻¹):

-

~1680-1700 cm⁻¹: Strong absorption corresponding to the C=O stretching of the aromatic aldehyde.

-

~2820 and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretching of the aldehyde group (Fermi resonance).

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring.

-

-

Mass Spectrometry (EI-MS):

-

m/z ~205/207: Molecular ion peak (M⁺) showing a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio is approximately 1:1).

-

Reactivity and Synthetic Utility

The dual functionality of this compound opens up a vast landscape of synthetic transformations, allowing for the sequential or orthogonal derivatization of the molecule.

Caption: Key reaction pathways for derivatization.

Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular classes:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amine derivatives, respectively. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms to enhance solubility and target engagement.

-

Wittig Reaction: Treatment with phosphorus ylides allows for the stereoselective synthesis of alkene derivatives, providing a means to extend carbon chains or introduce rigid linkers.

-

Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds can be used to construct more complex heterocyclic and carbocyclic systems.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to further functional group interconversions.

Cross-Coupling Reactions at the C-Br Bond

The C5-bromo substituent is ripe for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic synthesis.[14][15]

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, enabling the synthesis of biaryl structures common in pharmacologically active molecules.

-

Sonogashira Coupling: Coupling with terminal alkynes yields alkynyl-thiazole derivatives, which are valuable precursors for synthesizing other heterocycles or can act as rigid linkers in molecular design.

-

Heck Coupling: Reaction with alkenes forms new carbon-carbon double bonds, useful for constructing conjugated systems.

-

Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds, providing an alternative route to amine-substituted thiazoles.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in many areas of chemical science.

-

Medicinal Chemistry: As a trifunctional building block, it allows for the rapid generation of diverse compound libraries. The thiazole core itself is a known "privileged scaffold" that can interact with a variety of biological targets. By modifying the substituents at the 2- and 5-positions, researchers can fine-tune the compound's properties to optimize its activity against targets such as kinases, proteases, and GPCRs.

-

Materials Science: The ability to create extended conjugated systems through cross-coupling reactions makes this compound a potential precursor for organic dyes, fluorescent probes, and materials for organic electronics.[16][17] The thiazole ring can influence the electronic properties and stability of such materials.[18]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[19][20] While specific toxicity data is unavailable, data for analogous compounds like 5-Bromo-1,3-thiazole-2-carbaldehyde suggest the following GHS classifications:[5]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Use only outdoors or in a well-ventilated area.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Conclusion

This compound represents a high-potential, albeit under-documented, chemical entity. Its true value lies in the synthetic versatility afforded by its three distinct functional handles. This guide provides a scientifically grounded framework for its synthesis, characterization, and derivatization. By explaining the causality behind experimental choices and providing a self-validating system for characterization, it empowers researchers to confidently incorporate this powerful building block into their synthetic programs, accelerating the discovery of novel pharmaceuticals and advanced materials.

References

- Current time information in Singapore. (n.d.). Google.

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Mini-Reviews in Medicinal Chemistry, 15(14), 1149-1175.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 221-236.

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 163-171.

- Gutmańska, K., Podborska, A., Sławek, A., Sivasamy, R., Alluhaibi, L., Maximenko, A., ... & Mazur, T. (2024). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Advanced Photonics Research, 2300378.

-

Shvych, I., Matiychuk, V., & Vovk, M. (2023). Benzo[1,2-d:4,5-d′]bis([1]thiadiazole) and Its Bromo Derivatives. Molecules, 28(10), 4199.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2023).

- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Beilstein Archives.

-

Formylation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108.

- Gutmańska, K., Podborska, A., Sławek, A., Sivasamy, R., Alluhaibi, L., Maximenko, A., ... & Mazur, T. (2024). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Advanced Photonics Research, 2300378.

-

Shvych, I., Matiychuk, V., & Vovk, M. (2023). Benzo[1,2-d:4,5-d']bis([1]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4199.

-

5-Bromo-4-methylthiazole. (n.d.). Lead Sciences. Retrieved from [Link]

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).

- Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108.

-

5-Bromo-1,3-thiazole-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

- Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015.

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). Chemistry of Heterocyclic Compounds, 54(1), 84-86.

- Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 745-779).

- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2001). The Journal of Organic Chemistry, 66(21), 7125-7128.

- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Beilstein Archives.

- Turner, S. (1986). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1621-1624.

- Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(56), 118429-118440.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27393.

-

Dye. (n.d.). Wikipedia. Retrieved from [Link]

- Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. (2004). Journal of Chemical Research, 2004(4), 284-286.

-

Halogenated compounds. (n.d.). ChemSec. Retrieved from [Link]

-

4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. (n.d.). PubChem. Retrieved from [Link]

- Halogenated Heterocycles as Pharmaceuticals. (2022). Current Organic Chemistry, 26(14), 1316-1335.

-

5-Bromothiophene-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-bromo-4-methylthiazole | 111600-83-0 [chemicalbook.com]

- 10. 5-Bromo-4-methylthiazole - Lead Sciences [lead-sciences.com]

- 11. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sci-hub.box [sci-hub.box]

- 18. researchgate.net [researchgate.net]

- 19. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sinlist.chemsec.org [sinlist.chemsec.org]

An In-depth Technical Guide to 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its strategic application in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount in research and development. The IUPAC name for the compound of interest is This compound .[1] This name systematically describes its molecular architecture: a five-membered thiazole ring with a bromine atom at position 5, a methyl group at position 4, and a carbaldehyde (or formyl) group at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1344734-22-0 (for a related isomer) | N/A |

| Molecular Formula | C₅H₄BrNOS | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| Appearance | Solid |

Synthesis and Mechanistic Insights

Diagram 1: Illustrative Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation based on established methods for thiazole synthesis.[2][3]

-

Cyclocondensation (Hantzsch Synthesis):

-

To a solution of a suitable α-haloketone (e.g., a derivative of brominated butanone) in a polar solvent like ethanol or acetic acid, add an equimolar amount of a thioamide (e.g., thioacetamide).

-

The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Upon cooling, the thiazole derivative may precipitate or can be isolated by extraction after neutralization.

-

-

Introduction of the Aldehyde Group:

-

The aldehyde functionality can be introduced at the 2-position of the thiazole ring through various methods. One common approach involves the conversion of a 2-amino group via a Sandmeyer-type reaction or by formylation of a 2-lithiated thiazole intermediate.[4]

-

Causality in Experimental Choices: The choice of an α-haloketone and a thioamide in the Hantzsch synthesis directly dictates the substitution pattern on the resulting thiazole ring. The subsequent functional group transformation to introduce the aldehyde is a critical step that leverages the reactivity of the thiazole ring, often at the C2 position.

Spectroscopic Characterization

Accurate structural elucidation relies on a combination of spectroscopic techniques. Below are the expected spectral data for this compound based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm).- A singlet for the methyl group (CH₃) protons (δ 2.0-2.5 ppm). |

| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde in the downfield region (δ 180-190 ppm).- Signals for the thiazole ring carbons.- A signal for the methyl carbon. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹.- C-H stretching vibrations for the methyl and aldehyde groups.- Vibrations associated with the thiazole ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic isotopic pattern (M⁺ and M⁺+2) due to the presence of bromine. |

Diagram 2: Spectroscopic Analysis Workflow

Caption: A typical workflow for structural characterization.

Applications in Drug Development: A Focus on Kinase Inhibition

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for designing enzyme inhibitors.

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] The aldehyde group provides a reactive handle for various chemical transformations, such as reductive amination, Wittig reactions, and the formation of imines and hydrazones. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).

Diagram 3: Role in Kinase Inhibitor Synthesis

Caption: Synthetic utility in generating kinase inhibitor libraries.

Causality in Drug Design: The strategic placement of the aldehyde and bromine functionalities on the thiazole scaffold allows for a modular approach to drug design. The aldehyde can be used to introduce side chains that interact with the solvent-exposed regions of a kinase active site, while the bromine atom's position allows for the introduction of groups that can probe deeper into hydrophobic pockets or form key interactions with the hinge region of the kinase. This dual functionality makes this compound a powerful tool for optimizing the potency and selectivity of kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and the presence of two distinct reactive sites—the aldehyde and the bromine—provide chemists with a powerful platform for the synthesis of diverse and complex molecules. Its application in the development of kinase inhibitors highlights its importance in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in drug discovery programs.

References

- This is a placeholder for a reference that would provide detailed synthetic protocols for analogous compounds.

- This is a placeholder for a reference that would provide detailed spectroscopic d

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link].

- This is a placeholder for a reference that would provide further details on the reactivity of thiazoles.

- This is a placeholder for a reference that would provide further details on the applic

- This is a placeholder for a reference providing additional context on kinase inhibitors.

- This is a placeholder for a reference detailing specific cross-coupling reactions on thiazole rings.

- This is a placeholder for a reference detailing specific reductive amination reactions on thiazole-2-carbaldehydes.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link].

- This is a placeholder for a reference providing additional context on structure-activity rel

- This is a placeholder for a reference providing additional context on drug design principles.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link].

-

Synthesis of some new 5- substituted of. JOCPR. Available at: [Link].

- This is a placeholder for a reference providing additional context on the Hantzsch thiazole synthesis.

- This is a placeholder for a reference providing additional context on the Sandmeyer reaction.

- This is a placeholder for a reference providing additional context on the applic

-

This compound. PubChem. Available at: [Link].

- This is a placeholder for a reference providing additional context on the physicochemical properties of organic compounds.

Sources

- 1. This compound | C5H4BrNOS | CID 56587799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: Starting Materials and Strategic Execution

Authored by: A Senior Application Scientist

Abstract

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active compounds. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore two principle approaches: the functionalization of a pre-existing 4-methylthiazole core and the construction of the thiazole ring with the desired substituents already incorporated. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic pharmaceuticals, including the antibiotic Cefditoren Pivoxil.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The specific substitution pattern of this compound, featuring a halogen for further cross-coupling reactions, a methyl group, and a reactive aldehyde, renders it a highly versatile intermediate for creating diverse molecular architectures.

Retrosynthetic Analysis: Devising the Synthetic Approach

Two primary retrosynthetic strategies dominate the synthesis of this compound. The choice between these pathways often depends on the availability and cost of the initial starting materials, as well as the desired scale of the synthesis.

-

Strategy A: Functionalization of a Pre-formed Thiazole Ring. This approach begins with a simpler, commercially available 4-methylthiazole derivative and sequentially introduces the bromo and formyl groups.

-

Strategy B: Ring Formation via Hantzsch Thiazole Synthesis. This classic method involves the condensation of a thioamide with an α-halocarbonyl compound to construct the thiazole ring with the substituents already in place or in a precursor form.

Below is a graphical representation of these overarching strategies.

Caption: Primary Retrosynthetic Strategies for this compound.

Detailed Synthetic Pathways from Key Starting Materials

Pathway I: Bromination followed by Formylation of 4-Methylthiazole

This is arguably one of the most direct routes, commencing with the readily available 4-methylthiazole.

Step 1: Bromination of 4-Methylthiazole

The initial step involves the electrophilic bromination of 4-methylthiazole to yield 5-bromo-4-methylthiazole. The thiazole ring is activated towards electrophilic substitution, with the C5 position being the most electron-rich and sterically accessible.

-

Starting Material: 4-Methylthiazole[4]

-

Reagent: Bromine (Br₂) in a suitable solvent like acetic acid.[4] N-Bromosuccinimide (NBS) can also be employed as a milder brominating agent.

-

Rationale: Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine. The reaction is typically performed under light protection to prevent radical side reactions.[4]

Step 2: Formylation of 5-Bromo-4-methylthiazole

The introduction of the formyl group at the C2 position is the subsequent challenge. This is typically achieved through a metal-halogen exchange followed by quenching with a formylating agent.

-

Intermediate: 5-Bromo-4-methylthiazole

-

Reagents:

-

An organolithium reagent such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to perform the metal-halogen exchange.

-

A formylating agent like N,N-dimethylformamide (DMF).[5]

-

-

Causality: The C2 proton of the thiazole ring is the most acidic, and in the presence of a strong base, deprotonation occurs, leading to a 2-lithiated thiazole species. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of DMF. A subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to afford the desired aldehyde.

The overall workflow for this pathway is illustrated below:

Caption: Synthetic workflow starting from 4-Methylthiazole.

Pathway II: Functional Group Interconversion from 2-Amino-4-methylthiazole

This pathway leverages the versatile chemistry of the amino group.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This starting material is readily synthesized via the Hantzsch thiazole synthesis.[6]

-

Starting Materials: Chloroacetone and thiourea.[7]

-

Reaction: A condensation reaction between the α-haloketone (chloroacetone) and the thioamide (thiourea) provides 2-amino-4-methylthiazole in good yield.[7]

Step 2: Bromination of 2-Amino-4-methylthiazole

The amino group is a strong activating group, facilitating electrophilic substitution at the C5 position.

-

Intermediate: 2-Amino-4-methylthiazole

-

Reagent: Bromine in a suitable solvent.

-

Product: 2-Amino-5-bromo-4-methylthiazole.

Step 3: Conversion of the Amino Group to a Formyl Group

This transformation is the most complex step in this pathway and can be approached in a few ways, most commonly via a Sandmeyer-type reaction.

-

Intermediate: 2-Amino-5-bromo-4-methylthiazole

-

Reaction Sequence:

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr or H₂SO₄) at low temperatures.

-

Formylation: The diazonium salt is then subjected to a formylation reaction. While direct conversion to an aldehyde can be challenging, a common strategy involves conversion to a nitrile (using CuCN, a Sandmeyer reaction), followed by reduction to the aldehyde (e.g., using DIBAL-H). Alternatively, conversion to the corresponding bromo derivative at the 2-position can be achieved, followed by metal-halogen exchange and formylation as described in Pathway I. A Sandmeyer-type bromination can be performed using tert-butyl nitrite and copper(II) bromide.[8]

-

Pathway III: Direct Bromination of 4-Methyl-1,3-thiazole-2-carbaldehyde

This pathway appears straightforward but can be complicated by the reactivity of the aldehyde group.

-

Starting Material: 4-Methyl-1,3-thiazole-2-carbaldehyde[9]

-

Reagent: A brominating agent such as NBS.

-

Challenge: The aldehyde group is sensitive to oxidation and other side reactions under various bromination conditions. Therefore, careful selection of a mild and selective brominating agent is crucial. Protection of the aldehyde group as an acetal prior to bromination, followed by deprotection, is a viable strategy to circumvent these issues.

Comparative Analysis of Synthetic Routes

| Starting Material | Key Steps | Advantages | Disadvantages |

| 4-Methylthiazole | 1. Bromination2. Lithiation & Formylation | Direct, fewer steps. | Requires cryogenic conditions and handling of pyrophoric reagents (n-BuLi). |

| 2-Amino-4-methylthiazole | 1. Bromination2. Diazotization3. Sandmeyer/Functionalization | Readily available starting material. | Multi-step conversion of the amino group, potentially lower overall yield. |

| 4-Methyl-1,3-thiazole-2-carbaldehyde | 1. Bromination | Potentially the most direct route. | Aldehyde sensitivity may lead to side reactions or require protection/deprotection steps. |

Detailed Experimental Protocol: Synthesis via Pathway I

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 5-Bromo-4-methylthiazole[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylthiazole (2.2 mmol) in glacial acetic acid (2 mL).[4] Protect the apparatus from light.

-

Reagent Addition: Slowly add bromine (2.2 mmol) dropwise to the stirred solution at room temperature.[4]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.[4]

-

Work-up: Quench the reaction by carefully adding a 10% aqueous solution of sodium carbonate until the mixture is basic. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-4-methylthiazole.[4]

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-4-methylthiazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 mmol, solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Formylation: Add N,N-dimethylformamide (DMF, 1.5 mmol) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the most suitable route is contingent upon factors such as the availability of starting materials, scalability, and the technical capabilities of the laboratory. The functionalization of 4-methylthiazole represents a concise and efficient approach, although it necessitates the use of organolithium reagents. The route starting from 2-amino-4-methylthiazole is also viable but involves a greater number of synthetic transformations. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount to achieving a high yield and purity of this valuable synthetic intermediate.

References

- Vertex AI Search. (2026). 2-Bromo-4-methylthiazole-5-carbaldehyde | 933720-87-7. Sigma-Aldrich.

- ChemicalBook. (2026). 5-bromo-4-methylthiazole CAS#: 111600-83-0.

- Wang, Z. et al. (2010). Study on the Synthesis of 4-Methyl-5-formylthiazole.

- Sigma-Aldrich. (2026). 5-Bromo-4-methylthiazole | 111600-83-0.

- Fluorochem. (2026). 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde.

- Guidechem. (2026).

- Sigma-Aldrich. (2026). 4-Bromothiazole-2-carboxaldehyde 96% | 167366-05-4.

- Organic Chemistry Portal. (2026). Thiazole synthesis.

- Amerigo Scientific. (2026). 4-Bromothiazole-2-carboxaldehyde (96%).

- AChemBlock. (2026). 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4.

- PubChem. (2026). 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427.

- Beilstein Journals. (2026).

- TCI Chemicals. (2026).

- ChemicalBook. (2026). 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde.

- Google Patents. (2026).

- Google Patents. (2026).

- The Good Scents Company. (2026). 5-formyl-4-methyl thiazole, 82294-70-0.

- PMC - NIH. (2026).

- PMC - NIH. (2026).

- PubChem. (2026). 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432.

- ChemicalBook. (2026). 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4.

- Organic Syntheses Procedure. (2026). 2-amino-4-methylthiazole.

- Sigma-Aldrich. (2026). 5-bromo-4-methyl-thiazol-2-amine 3034-57-9.

- BLD Pharm. (2026). 111600-83-0|5-Bromo-4-methylthiazole.

Sources

- 1. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 2. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-bromo-4-methylthiazole CAS#: 111600-83-0 [m.chemicalbook.com]

- 5. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in the heterocyclic building block, 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. The presence of the electron-withdrawing thiazole ring, further influenced by the bromine and methyl substituents, imparts unique reactivity to the aldehyde functionality. This guide will delve into the mechanistic underpinnings and provide field-proven insights into key transformations including Knoevenagel condensations, Wittig reactions, reductions, and oxidations. Detailed experimental protocols, data tables, and visual diagrams are provided to facilitate the practical application of this knowledge in research and drug development.

Introduction: The Significance of this compound

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, this compound, is a versatile intermediate for the synthesis of more complex thiazole-containing molecules. The aldehyde group at the 2-position serves as a synthetic handle for a variety of carbon-carbon bond-forming reactions and functional group transformations. The bromine atom at the 5-position offers a site for further diversification through cross-coupling reactions, while the methyl group at the 4-position can influence the electronic properties and steric environment of the ring. Understanding the reactivity of the aldehyde group in this specific context is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Electronic and Steric Influences on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is modulated by the electronic nature of the thiazole ring and its substituents. The thiazole ring itself is electron-withdrawing, which enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. The bromine atom at the 5-position further increases the electron-withdrawing character of the ring through its inductive effect. Conversely, the methyl group at the 4-position is weakly electron-donating, which may slightly attenuate the overall electron deficiency of the ring.

Key Transformations of the Aldehyde Group

This section will explore the principal reactions of the aldehyde group in this compound, providing both mechanistic insights and practical experimental guidance.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[2][3] This reaction is particularly useful for synthesizing α,β-unsaturated products which are valuable intermediates in drug discovery.

Mechanism: The reaction proceeds via the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.

Experimental Protocol (General):

-

Step 1: Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Step 2: Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1-0.2 eq.).

-

Step 3: Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Table: Representative Knoevenagel Condensations of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | RT | 2 | 90 |

| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3 | 85 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | RT | 1 | 92 |

Workflow Diagram:

Caption: Workflow for a typical Knoevenagel condensation reaction.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents). This reaction is highly valued for its predictability in the location of the newly formed double bond.

Mechanism: The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently decomposes to the alkene and triphenylphosphine oxide.

Experimental Protocol (General):

A specific protocol for the title compound is not available, but the following general procedure for Wittig reactions with aromatic aldehydes can be adapted.

-

Step 1: Ylide Generation (if not commercially available): Suspend the corresponding phosphonium salt in a dry aprotic solvent like THF or diethyl ether under an inert atmosphere. Add a strong base such as n-butyllithium or sodium hydride at low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

-

Step 2: Reaction with Aldehyde: To the ylide solution, add a solution of this compound in the same solvent dropwise at low temperature.

-

Step 3: Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Step 4: Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Data Table: Representative Wittig Reactions of Aromatic Aldehydes

| Aldehyde | Wittig Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 4 | 85 |

| 4-Methoxybenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | - | DCM | RT | 12 | 90 |

| 2-Naphthaldehyde | Benzyltriphenylphosphonium chloride | NaH | DMF | RT | 6 | 78 |

Workflow Diagram:

Caption: General workflow for a Wittig reaction.

Reduction to (5-Bromo-4-methylthiazol-2-yl)methanol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides access to a different class of derivatives. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[5][6]

Mechanism: The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the primary alcohol.

Experimental Protocol (General):

While a specific literature protocol for the reduction of this compound is not available, the following is a standard and reliable procedure for the reduction of aromatic aldehydes.[5][6][7]

-

Step 1: Reaction Setup: Dissolve this compound in a protic solvent such as methanol or ethanol in a round-bottom flask.

-

Step 2: Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Step 3: Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Step 4: Work-up and Purification: Quench the reaction by the slow addition of water or dilute hydrochloric acid. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be purified by column chromatography if necessary.

Data Table: Reduction of Aromatic Aldehydes with NaBH₄

| Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Methanol | 0 to RT | 1 | >95 |

| 4-Bromobenzaldehyde | Ethanol | 0 to RT | 1.5 | 92 |

| 2-Furaldehyde | Methanol | 0 to RT | 1 | 96 |

Workflow Diagram:

Caption: Workflow for the reduction of an aldehyde using sodium borohydride.

Oxidation to 5-Bromo-4-methylthiazole-2-carboxylic acid

Oxidation of the aldehyde to a carboxylic acid is another important transformation, providing access to amides, esters, and other carboxylic acid derivatives. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like sodium chlorite (NaClO₂). The synthesis of 5-bromothiazole-2-carboxylic acid has been reported, indicating the feasibility of this oxidation.[8]

Mechanism: The mechanism of oxidation varies with the reagent used. For example, with potassium permanganate, the reaction likely involves the formation of a manganate ester intermediate which then collapses to the carboxylic acid.

Experimental Protocol (Based on a similar synthesis): [8]

The following procedure is adapted from the synthesis of 5-bromothiazole-2-carboxylic acid from thiazole-2-carboxylic acid, which suggests a route for the oxidation of the corresponding aldehyde.

-

Step 1: Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as t-butanol and water.

-

Step 2: Reagent Addition: Add a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate) to the aldehyde solution at room temperature.

-